5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde
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Overview
Description
MFCD33022698, also known as 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde, is a chemical compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde typically involves the reaction of 2,6-difluoroaniline with a brominating agent to introduce the bromine atom This is followed by the formation of the imidazole ring through a cyclization reactionThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carboxylic acid
- 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-methanol
- 4-(2,6-Difluorophenyl)imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C10H5BrF2N2O |
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Molecular Weight |
287.06 g/mol |
IUPAC Name |
5-bromo-4-(2,6-difluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrF2N2O/c11-10-9(14-7(4-16)15-10)8-5(12)2-1-3-6(8)13/h1-4H,(H,14,15) |
InChI Key |
IJXFVOUPKXOGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
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